

Flutriafol: A Comprehensive Toxicological Profile in Non-Target Organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flutriafol*

Cat. No.: *B1253107*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Flutriafol, a broad-spectrum systemic fungicide belonging to the triazole class, is widely utilized in agriculture to control a variety of fungal diseases in crops.^[1] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, thereby disrupting fungal growth and proliferation.^{[2][3]} While effective in managing target fungal pathogens, the potential for adverse effects on non-target organisms is a significant concern for environmental and human health. This technical guide provides a comprehensive overview of the toxicological profile of **flutriafol** in various non-target organisms, including detailed experimental protocols and an examination of the underlying signaling pathways of toxicity. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Toxicological Profile in Non-Target Organisms

Flutriafol exhibits varying degrees of toxicity across different non-target species, ranging from aquatic organisms to terrestrial invertebrates, birds, and mammals. The following sections detail the reported toxicological endpoints for these organisms.

Aquatic Organisms

Flutriafol is classified as moderately toxic to aquatic organisms.[4] Studies have been conducted on various species to determine its effects on survival, growth, and reproduction.

Table 1: Acute and Chronic Toxicity of **Flutriafol** to Aquatic Organisms

Species	Test Type	Endpoint	Value (mg/L)	Reference
Lemna gibba (Duckweed)	Growth Inhibition	EC50	0.65	[4]
Lemna minor (Duckweed)	Growth Inhibition	EC50	3.43	[4]
Raphidocelis subcapitata (Green Algae)	Growth Inhibition	EC50	>10	[4]
Daphnia magna (Water Flea)	Acute Immobilization	EC50 (48h)	>10	[4]
Chironomus riparius (Midge Larvae)	Acute Toxicity	EC50	>10	[4]
Pimephales promelas (Fathead Minnow)	Acute Toxicity	LC50 (96h)	>10	[4]
Lepomis macrochirus (Bluegill Sunfish)	Acute Toxicity	LC50 (96h)	>10	[4]

Terrestrial Invertebrates

The impact of **flutriafol** on terrestrial invertebrates, such as earthworms and bees, has been evaluated to assess risks to soil health and pollination services.

Table 2: Toxicity of **Flutriafol** to Terrestrial Invertebrates

Species	Test Type	Endpoint	Value	Reference
Eisenia fetida (Earthworm)	Acute Toxicity	LC50 (14d)	Moderately toxic	[5]
Apis mellifera (Honeybee)	Acute Contact Toxicity	LD50 (48h)	> 50 µ g/bee (practically non- toxic)	[6]
Apis mellifera (Honeybee)	Acute Oral Toxicity	LD50 (48h)	> 200.2 µ g/bee (practically non- toxic)	[7]

Note: A specific LC50 value for earthworms was not found in the provided search results, but it is generally characterized as moderately toxic.

Birds

Avian toxicity studies are crucial for understanding the potential risks of **flutriafol** to bird populations, particularly for species that may ingest treated seeds or contaminated insects.

Table 3: Avian Toxicity of **Flutriafol**

Species	Test Type	Endpoint	Value	Reference
Upland Game Birds/Waterfowl	Acute Oral	LD50	Slightly to practically non- toxic	[8]
Upland Game Birds/Waterfowl	Sub-acute Dietary	LC50	Slightly to practically non- toxic	[8]
Upland Game Birds/Waterfowl	Chronic/Reprodu ctive	NOAEL	95 mg ai/kg-diet	[8]

Note: Specific LD50 and LC50 values were not detailed in the search results but were categorized based on toxicity levels.

Mammals

Mammalian toxicity studies are essential for human health risk assessment. The liver has been identified as a primary target organ for **flutriafol** toxicity in mammals.[9][10]

Table 4: Mammalian Toxicity of **Flutriafol**

Species	Test Type	Endpoint	Value (mg/kg bw/day unless otherwise specified)	Reference
Rat	Acute Oral	LD50	1140 - 1480 mg/kg bw	[10]
Mouse	Acute Oral	LD50	179 - 365 mg/kg bw	[11]
Rabbit	Acute Dermal	LD50	> 2000 mg/kg bw	[10]
Rat	Inhalation	LC50	> 5.2 mg/L	[10]
Rat	2-Generation Reproduction	NOAEL	14	[10]
Mouse	2-Year Chronic	NOAEL	1.2	[1]
Rat	2-Year Chronic	NOAEL	-	[1]

Experimental Protocols

Standardized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are followed for assessing the toxicity of chemicals like **flutriafol**. These protocols ensure data consistency and reliability for risk assessment purposes.

Aquatic Toxicity Testing

- Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[12] Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-

through system.[3] Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.
[12]

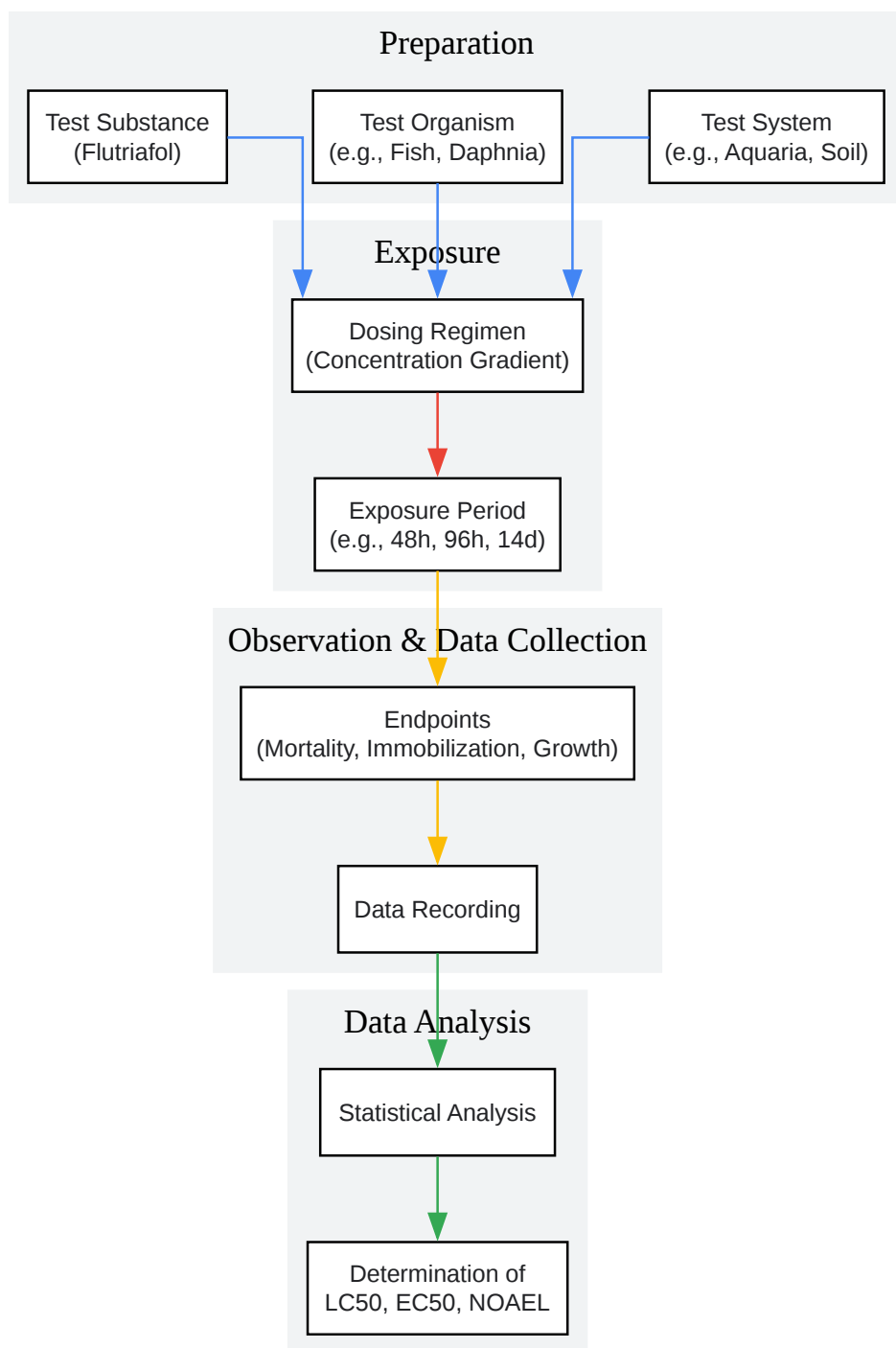
- **Daphnia sp. Acute Immobilisation Test (OECD 202):** This 48-hour test assesses the concentration of a substance that causes immobilization in 50% of the exposed *Daphnia magna* (EC50).[1] Juvenile daphnids are exposed to at least five concentrations of the test substance.[1]
- **Algal Growth Inhibition Test (OECD 201):** This 72-hour test evaluates the effect of a substance on the growth of freshwater algae.[13] The test measures the reduction in algal growth at various concentrations to determine the EC50.[14]

Terrestrial Toxicity Testing

- **Earthworm Acute Toxicity Test (OECD 207):** This test evaluates the acute toxicity of a substance to earthworms (*Eisenia fetida*) over a 14-day period.[9] The test can be conducted using either a filter paper contact method or an artificial soil test to determine the LC50.[9]
- **Honeybee Acute Contact and Oral Toxicity Tests (OECD 214 & 213):** These tests determine the acute contact and oral toxicity (LD50) of a substance to adult honeybees (*Apis mellifera*) over 48 to 96 hours.[15] For the contact test, the substance is applied directly to the thorax of the bees. For the oral test, bees are fed a sucrose solution containing the test substance.[5]

Avian and Mammalian Toxicity Testing

- **Avian Acute Oral Toxicity Test (OECD 223):** This test is designed to determine the median lethal dose (LD50) of a substance in birds after a single oral dose.[16]
- **Avian Dietary Toxicity Test (based on OECD guidance):** This test assesses the toxicity of a substance when administered in the diet over a specified period, typically resulting in an LC50 value.
- **Mammalian Toxicity Studies:** A battery of tests is conducted to assess acute, subchronic, chronic, reproductive, and developmental toxicity, following various OECD guidelines. These studies identify target organs and establish no-observed-adverse-effect levels (NOAELs).



[Click to download full resolution via product page](#)

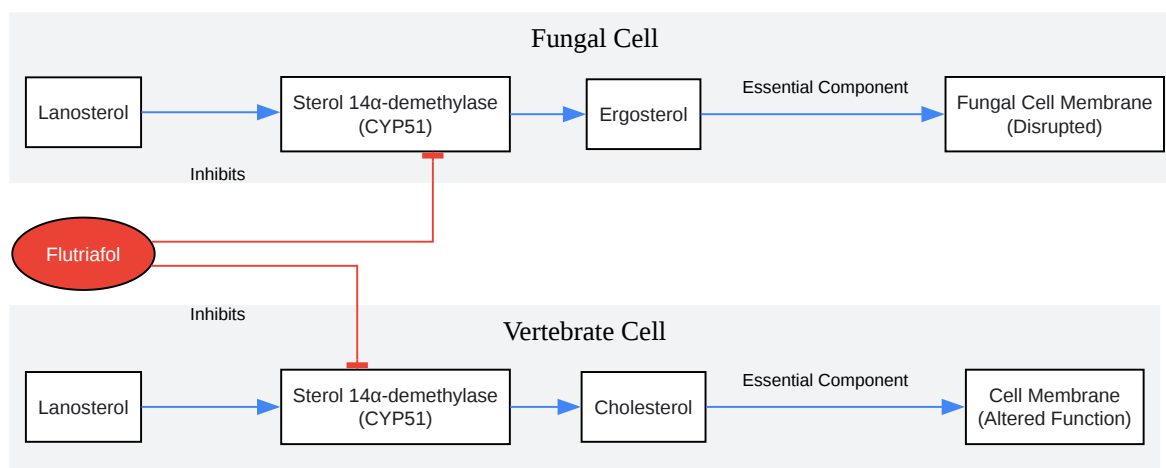
A generalized workflow for ecotoxicological testing.

Signaling Pathways of Toxicity

The primary mode of action of **flutriafol** in target fungi is the inhibition of the cytochrome P450 enzyme, sterol 14 α -demethylase, which is essential for ergosterol biosynthesis.[4] This mechanism can also affect non-target organisms by interfering with their own sterol biosynthesis or other cytochrome P450-dependent processes.

Inhibition of Sterol Biosynthesis

In fungi, **flutriafol** binds to the active site of sterol 14 α -demethylase, preventing the conversion of lanosterol to ergosterol. In vertebrates, the analogous pathway leads to the synthesis of cholesterol. While the enzymes are not identical, the inhibitory action of triazoles on vertebrate sterol synthesis can occur, potentially leading to developmental and reproductive toxicity.[17]

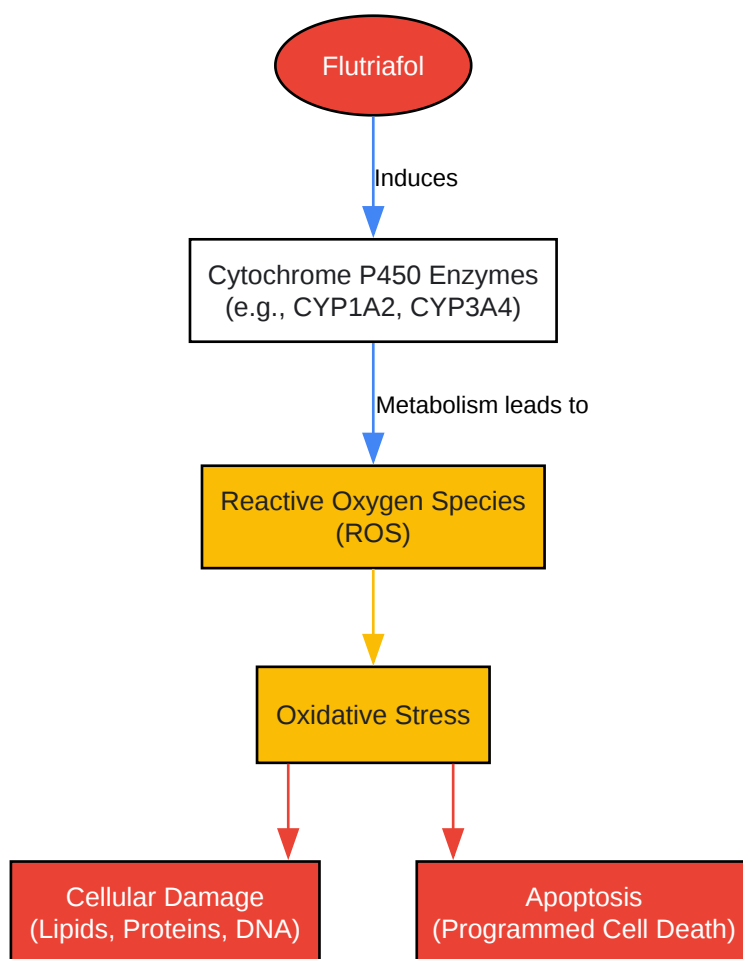


[Click to download full resolution via product page](#)

Inhibition of sterol biosynthesis by **flutriafol**.

Interaction with Cytochrome P450 Enzymes and Oxidative Stress

In mammals, **flutriafol** has been shown to induce the expression of several cytochrome P450 (CYP) enzymes in the liver, such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[18] This induction can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress.[5][18] Oxidative stress can, in turn, damage cellular components and trigger apoptotic pathways.

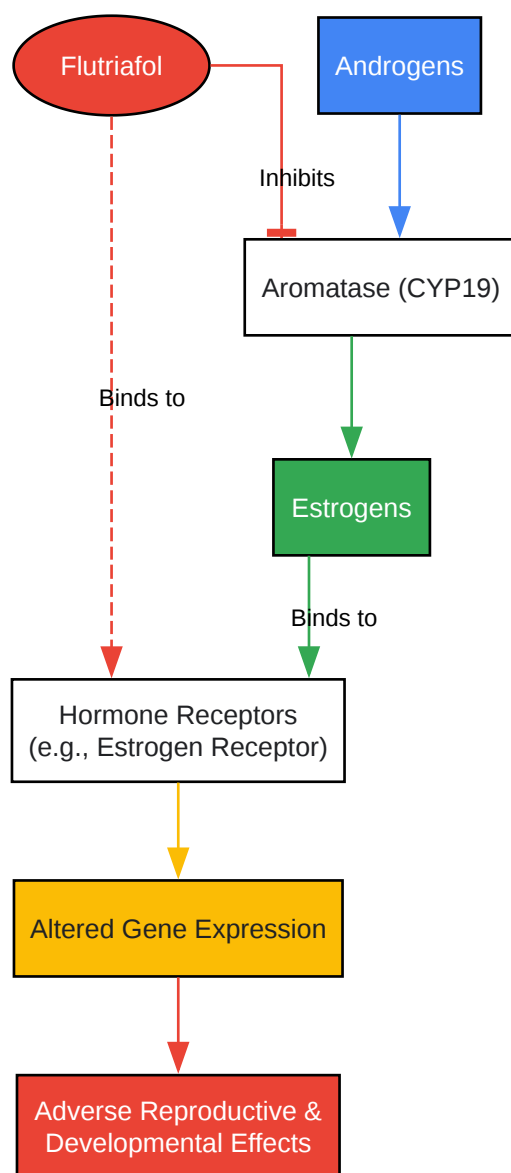


[Click to download full resolution via product page](#)

Flutriafof interaction with cytochrome P450 and induction of oxidative stress.

Potential for Endocrine Disruption

Triazole fungicides, including **flutriafof**, have the potential to act as endocrine-disrupting chemicals (EDCs).[19] They can interfere with the endocrine system by inhibiting enzymes involved in steroid hormone synthesis, such as aromatase (CYP19), or by interacting with hormone receptors.[17] This can lead to adverse effects on reproduction and development in non-target organisms, particularly in fish and other wildlife.[20]



[Click to download full resolution via product page](#)

Potential endocrine-disrupting mechanisms of **flutriafol**.

Conclusion

Flutriafol exhibits a varied toxicological profile across non-target organisms, with moderate toxicity observed in aquatic life and mammals, while being practically non-toxic to honeybees at acute exposure levels. The primary mechanism of toxicity is the inhibition of sterol biosynthesis, a pathway that is also present in vertebrates. Furthermore, interactions with cytochrome P450 enzymes can lead to oxidative stress and cellular damage. The potential for endocrine disruption through interference with steroid hormone synthesis and receptor binding warrants

further investigation to fully understand the long-term ecological risks associated with the use of this fungicide. This technical guide provides a foundational understanding of the toxicological effects of **flutriafol**, serving as a valuable resource for researchers and professionals in the fields of ecotoxicology and drug development. Continuous monitoring and research are essential to mitigate the potential adverse impacts of **flutriafol** on non-target ecosystems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fera.co.uk [fera.co.uk]
- 2. docs.publicnow.com [docs.publicnow.com]
- 3. fera.co.uk [fera.co.uk]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Metabolism and Dissipation Kinetics of Flutriafol in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 9. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]
- 10. Flutriafol - LKT Labs [lktlabs.com]
- 11. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. eurofins.com.au [eurofins.com.au]
- 15. Effects on bees - honeybee - acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. oecd.org [oecd.org]
- 17. Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14 alpha-demethylase and aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Experimental Approaches for Characterizing the Endocrine-Disrupting Effects of Environmental Chemicals in Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biochemjournal.com [biochemjournal.com]
- To cite this document: BenchChem. [Flutriafol: A Comprehensive Toxicological Profile in Non-Target Organisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253107#flutriafol-toxicological-profile-in-non-target-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com